molecular formula C13H10Cl3N3O2 B14364700 N-(4-Amino-5-chloro-2-hydroxyphenyl)-N'-(3,5-dichlorophenyl)urea CAS No. 93109-01-4

N-(4-Amino-5-chloro-2-hydroxyphenyl)-N'-(3,5-dichlorophenyl)urea

Cat. No.: B14364700
CAS No.: 93109-01-4
M. Wt: 346.6 g/mol
InChI Key: SHHHUJHJJGPCBS-UHFFFAOYSA-N
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Description

N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and functional groups, suggests potential for significant biological and chemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 4-amino-5-chloro-2-hydroxyaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea
  • N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3-chlorophenyl)urea
  • N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dibromophenyl)urea

Uniqueness

N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is unique due to the specific arrangement of chlorine atoms and functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activity and improved efficacy.

Properties

CAS No.

93109-01-4

Molecular Formula

C13H10Cl3N3O2

Molecular Weight

346.6 g/mol

IUPAC Name

1-(4-amino-5-chloro-2-hydroxyphenyl)-3-(3,5-dichlorophenyl)urea

InChI

InChI=1S/C13H10Cl3N3O2/c14-6-1-7(15)3-8(2-6)18-13(21)19-11-4-9(16)10(17)5-12(11)20/h1-5,20H,17H2,(H2,18,19,21)

InChI Key

SHHHUJHJJGPCBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C(=C2)Cl)N)O

Origin of Product

United States

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